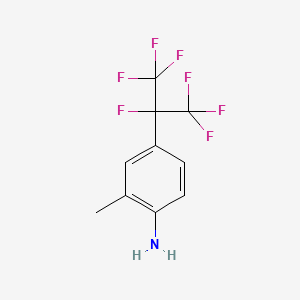

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

描述

Regulatory Status

Key EPA Resources:

- DSSTox Dashboard : Provides predictive toxicology data and environmental fate models .

- Comptox Dashboard : Links to chemical properties and regulatory documents .

Structural Alerts:

Summary of Key Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Boiling Point | 200°C | |

| Appearance | Light yellow to wine-red liquid | |

| Solubility | Slightly soluble in chloroform/DMSO | |

| Storage Conditions | -20°C in inert atmosphere |

属性

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUOEHPYOFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432922 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238098-26-5 | |

| Record name | 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238098-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptafluoroisoproyl-2methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline can be synthesized through the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator. The reaction typically occurs under mild conditions, making it suitable for industrial production . The raw materials used in this synthesis are relatively low in cost, and the process is straightforward and accessible.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above. The reaction is carried out in large-scale reactors, ensuring high conversion rates and selectivity. The process is designed to be safe, cost-effective, and suitable for large-scale production .

化学反应分析

Types of Reactions

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

科学研究应用

Industrial Applications

The unique properties of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline make it valuable in several industrial sectors:

Pharmaceuticals

Fluorinated compounds are increasingly used in drug design due to their ability to enhance metabolic stability and bioavailability. This compound can serve as an intermediate in the synthesis of pharmaceuticals that require fluorinated aromatic structures.

Agricultural Chemicals

This compound can be utilized in the development of agrochemicals where fluorination is known to improve the efficacy and environmental stability of pesticides and herbicides.

Surfactants and Coatings

Due to its hydrophobic nature imparted by the fluorinated group, it can be employed in formulating surfactants that are effective in low-surface-energy applications. Additionally, it can be incorporated into coatings that require water and oil repellency.

Polymer Chemistry

Fluorinated anilines are often used as monomers or additives in polymer synthesis. They can enhance properties such as thermal stability and chemical resistance in fluoropolymer formulations.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Organic Chemistry explored the incorporation of fluorinated anilines into drug candidates. The results indicated that compounds similar to this compound exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Case Study 2: Agrochemical Efficacy

Research conducted on fluorinated agrochemicals demonstrated that derivatives of this compound showed enhanced activity against specific pests while maintaining lower toxicity levels to non-target organisms .

作用机制

The mechanism of action of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and mechanisms of action .

相似化合物的比较

Data Tables

Physical Properties Comparison :

*Estimated based on structural analogs.

Market Availability :

| Supplier | Purity | Price (10g) | |

|---|---|---|---|

| CymitQuimica | 97% | €110.00 | |

| Kingchem | 98% | Inquire | |

| Source Leaf Biological | 98% | ¥Custom |

生物活性

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with the molecular formula C10H8F7N and a CAS number of 238098-26-5. This compound has garnered attention due to its unique chemical properties and potential applications in various fields including pharmaceuticals and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F7N |

| Molecular Weight | 275.17 g/mol |

| Boiling Point | 200 °C |

| Density | 1.401 g/cm³ |

| Flash Point | 83 °C |

| Solubility | Slightly soluble in chloroform and DMSO |

| pKa | 2.52 ± 0.10 (predicted) |

Anticancer Potential

Recent studies have investigated the biological activity of fluorinated compounds like this compound in the context of anticancer therapies. The incorporation of fluorine into organic molecules can enhance their biological activity due to increased lipophilicity and metabolic stability.

Case Study: Anticancer Effects

A study published in Molecules explored the anticancer effects of various fluorinated compounds. While specific data on this compound was not highlighted, the general trend indicates that fluorinated anilines can exhibit significant cytotoxicity against cancer cell lines due to their ability to interfere with cellular processes .

Toxicological Profile

The toxicological data for this compound is limited; however, studies on similar fluorinated compounds suggest potential concerns regarding environmental persistence and bioaccumulation. The Environmental Protection Agency (EPA) has flagged several perfluorinated compounds for their long-term ecological impacts.

While detailed mechanisms specific to this compound are yet to be fully elucidated, it is hypothesized that the compound may act through:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Disruption of cellular membrane integrity , leading to apoptosis.

Synthesis and Industrial Relevance

The synthesis of this compound is achieved through a reaction between 2-methylaniline and heptafluoro-2-bromopropane under mild conditions. This method is noted for its simplicity and cost-effectiveness .

Industrial Applications

Due to its unique properties:

- Fluorinated compounds are often used in pharmaceuticals as active ingredients or intermediates.

- They also find applications in materials science for creating high-performance polymers.

常见问题

Basic: What are the standard synthetic routes for 2-methyl-4-(heptafluoroisopropyl)aniline, and what experimental conditions are critical for reproducibility?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 4-amino-3-methylphenol with heptafluoroisopropyl iodide under anhydrous conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in dimethylformamide (DMF) at 80–100°C . Key considerations include:

- Strict exclusion of moisture to prevent hydrolysis of the fluorinated group.

- Use of inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.

- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from chloroform .

Critical Data:

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- 1H/19F NMR : Key peaks include a singlet at δ2.17 ppm (6H, CH₃ group) and multiplets for aromatic protons (δ6.65–7.69 ppm). 19F NMR shows distinct signals for CF₃ and CF₂ groups between δ-70 to -80 ppm .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (275.17 g/mol) with [M+H]+ peak at m/z 276.17 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Store in sealed amber vials under inert gas (Ar) at -20°C to prevent degradation. Avoid exposure to light or humidity .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Respiratory protection is advised due to H335 (respiratory irritation) hazards .

- Solubility : Dissolve in chloroform or DMSO for reactions; avoid aqueous buffers to minimize hydrolysis .

Advanced: How do structural modifications (e.g., sulfonyl/sulfinyl substituents) impact the bioactivity of fluorinated aniline derivatives in agrochemical applications?

Methodological Answer:

Derivatives like 2-methyl-4-(heptafluoroisopropylsulfonyl)aniline ( ) show enhanced insecticidal activity due to increased electron-withdrawing effects, improving binding to nicotinic acetylcholine receptors. Methodological steps for SAR studies include:

- Synthesizing analogs via thiolation/sulfonation (e.g., using NaSH and H₂O₂).

- Testing bioactivity in in vitro receptor-binding assays (IC₅₀ values) and in vivo pest mortality trials.

- Computational modeling (DFT, molecular docking) to correlate substituent electronegativity with target affinity .

Data Contradiction Note : Some studies report reduced stability for sulfonyl derivatives under UV light, necessitating formulation additives (e.g., UV stabilizers) .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Fluorination steps may release HF; use jacketed reactors with temperature control (<5°C) and HF scavengers (CaCO₃) .

- Purification : Distillation under reduced pressure (200°C boiling point) risks thermal decomposition. Alternative: fractional crystallization with heptane .

- Yield Optimization : Catalyst recycling (e.g., Pd nanoparticles immobilized on SiO₂) improves cost-efficiency for large batches .

Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., conflicting NMR shifts or purity levels)?

Methodological Answer:

- NMR Calibration : Use internal standards (e.g., TMS for 1H, CFCl₃ for 19F) to align chemical shifts across studies .

- Purity Verification : Cross-validate via orthogonal methods (e.g., NMR integration vs. HPLC area normalization). Discrepancies >2% may indicate unaccounted isomers or residual solvents .

- Collaborative Studies : Replicate experiments across labs with standardized protocols (e.g., identical solvent grades, equipment settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。